4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Chemistry Scaffold Differentiation

Choose 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7) for its unique partially saturated 2,3-dihydropyrrolo[2,3-b]pyridine core. The sp³ carbons lower aromaticity, modulate basicity, and improve metabolic vulnerability compared to fully aromatic 7-azaindoles—directly impacting pharmacokinetic profiles of kinase-targeted candidates. This 4-chloro handle enables efficient one-step diversification without N-protection, accelerating SAR campaigns. For aqueous assays, opt for the hydrochloride salt (CAS 1818847-83-4) to simplify stock preparation. Available in research quantities with ≥98% purity.

Molecular Formula C7H7ClN2
Molecular Weight 154.6
CAS No. 1354454-95-7
Cat. No. B2898532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
CAS1354454-95-7
Molecular FormulaC7H7ClN2
Molecular Weight154.6
Structural Identifiers
SMILESC1CNC2=NC=CC(=C21)Cl
InChIInChI=1S/C7H7ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
InChIKeyQXXUKYBYUQZGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7) – Properties, Identification, and Scientific Sourcing Overview


4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7), also designated as 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic building block with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol [1]. It features a partially saturated pyrrolo[2,3-b]pyridine (7-azaindoline) core with a chloro substituent at the 4-position . The compound is a dihydro analog of the fully aromatic 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole; CAS 55052-28-3) and serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase-targeted agents and other pharmacologically active heterocycles [2].

Why 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7) Cannot Be Replaced by Generic Azaindoles or Pyrrolopyridines in Drug Discovery


The partially saturated 2,3-dihydropyrrolo[2,3-b]pyridine core is structurally and electronically distinct from the fully aromatic 7-azaindole scaffold. This saturation introduces an sp³ carbon at the 2- and 3-positions, altering molecular geometry, basicity, and metabolic vulnerability . Consequently, the compound's physicochemical properties, such as its computed XLogP3-AA of 1.8 [1], differ from those of its aromatic counterpart (4-chloro-7-azaindole), which exhibits a higher predicted density (1.425 g/cm³) and distinct solubility behavior [2]. These differences directly impact downstream synthetic utility, pharmacokinetic profile in derived drug candidates, and target binding conformations. Substituting the dihydro compound with an aromatic 7-azaindole analog in a synthetic sequence or SAR campaign introduces a different electronic and steric environment, potentially yielding divergent reaction outcomes or biological activity.

Quantitative Differentiation of 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (1354454-95-7) from Aromatic Analogs and Class Members


Structural Saturation Differentiates Dihydro Core from Aromatic 7-Azaindole Scaffold

The target compound contains a 2,3-dihydropyrrolo[2,3-b]pyridine core, which is the partially saturated analog of the fully aromatic 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3). This saturation introduces two sp³-hybridized carbon atoms, fundamentally altering the scaffold's conformational flexibility, basicity (pKa), and susceptibility to oxidation. This structural distinction directly influences the properties of any final drug candidate derived from it, as the saturated ring can serve as a metabolic soft spot or a handle for further functionalization unavailable in the planar aromatic system .

Medicinal Chemistry Synthetic Chemistry Scaffold Differentiation

Hydrochloride Salt Offers Differentiated Solubility and Stability Profile

The hydrochloride salt form of the compound (4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride, CAS 1818847-83-4) is commonly offered alongside the free base. The salt formation increases the molecular weight from 154.60 to 191.05 g/mol and is reported to enhance solubility in aqueous media and improve long-term storage stability compared to the neutral free base . This provides a distinct procurement option for researchers requiring improved handling or formulation properties.

Formulation Chemistry Bioavailability Salt Selection

Boc-Protected Derivative Quantifies Utility as a Modular Kinase Inhibitor Precursor

The tert-butyloxycarbonyl (Boc) protected derivative of the compound (tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate, CAS 1528549-03-2) demonstrates its direct application in synthesizing kinase inhibitors. This derivative is a well-documented intermediate for constructing agents targeting Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) . The Boc group provides a transient protection for the pyrrole nitrogen, enabling selective functionalization at the 4-chloro position and subsequent deprotection to reveal the active dihydropyrrolopyridine moiety. The derivative's defined physicochemical properties (MW 254.72, melting point 155-158°C, logP ~1.8) underscore its suitability for modular synthetic workflows.

Kinase Inhibitor Synthesis BTK SYK Drug Discovery

Cross-Coupling Compatibility in the Presence of Unprotected N-H Functionality

While direct quantitative kinetic data for the title compound is not available in the open literature, robust class-level evidence exists for the efficient Pd-catalyzed amination of unprotected 4-chloro-7-azaindoles. A 2010 study demonstrated that using specific precatalysts (e.g., XPhos-PdG2) enables selective cross-coupling of primary and secondary amines at the 4-chloro position without requiring protection of the pyrrole N-H [1]. Given the close structural analogy, this methodology is highly applicable to the 2,3-dihydro derivative, offering a streamlined, atom-economical route to 4-aminated dihydropyrrolopyridines that avoids additional protection/deprotection steps.

Palladium Catalysis C-N Coupling Late-Stage Functionalization

Optimal Research and Procurement Applications for 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7)


Synthesis of Dihydropyrrolopyridine-Based Kinase Inhibitors Targeting BTK or SYK

The Boc-protected derivative of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a validated intermediate for constructing inhibitors of Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) . The dihydro core provides a saturated scaffold that can favorably modulate kinase binding and improve metabolic stability compared to fully aromatic 7-azaindole-derived inhibitors. Procurement of the Boc derivative (CAS 1528549-03-2) or the free base enables modular access to this therapeutically relevant chemotype.

Generation of Diverse 4-Substituted Dihydropyrrolopyridine Libraries via Pd-Catalyzed Cross-Coupling

Building on class-level evidence for the efficient palladium-catalyzed amination of unprotected 4-chloro-7-azaindoles [1], this compound serves as an ideal starting material for synthesizing focused libraries of 4-amino or 4-alkoxy dihydropyrrolopyridines. The potential for one-step diversification at the 4-chloro position without N-protection significantly enhances synthetic throughput for hit-to-lead and lead optimization campaigns.

Formulation Studies Requiring Enhanced Aqueous Solubility for In Vitro Assays

For assays requiring higher compound solubility in aqueous buffers (e.g., cell-based assays, SPR, or NMR studies), procurement of the hydrochloride salt form (CAS 1818847-83-4) is recommended. Vendor documentation indicates this salt enhances solubility and stability compared to the free base . This can simplify the preparation of stock solutions and reduce the need for DMSO or other organic co-solvents, minimizing potential solvent artifacts.

Exploration of Novel Chemical Space for CRF₁ Receptor Antagonists

The 2,3-dihydropyrrolo[2,3-b]pyridine scaffold has been successfully employed as a core template in the discovery of potent, orally active corticotropin-releasing factor 1 (CRF₁) receptor antagonists [2]. The 4-chloro variant (CAS 1354454-95-7) offers a functionalized entry point for constructing novel analogs within this pharmacologically validated series, enabling exploration of SAR around the pyridine ring to modulate potency and pharmacokinetic properties.

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